3-(1H-Indol-1-yl)prop-2-enoic acid
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Overview
Description
3-(1H-Indol-1-yl)prop-2-enoic acid, also known as indoleacrylic acid, is an organic compound with the molecular formula C11H9NO2. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-1-yl)prop-2-enoic acid typically involves the reaction of indole with acrylic acid under specific conditions. One common method involves heating indole with acrylic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming indolepropanoic acid.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of indolepropanoic acid.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(1H-Indol-1-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in various biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism. By inhibiting this enzyme, the compound can modulate various biological processes, including immune responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties.
Indole-3-butyric acid: Another plant hormone used in agriculture .
Uniqueness
3-(1H-Indol-1-yl)prop-2-enoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its potential as an enzyme inhibitor and its applications in diverse fields make it a compound of significant interest in scientific research .
Properties
CAS No. |
38720-47-7 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-indol-1-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-8H,(H,13,14) |
InChI Key |
AWZMGHXMICGZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C=CC(=O)O |
Origin of Product |
United States |
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